molecular formula C24H36N2O2S B4282378 4-Adamantanyl-1-{[4-(tert-butyl)phenyl]sulfonyl}piperazine

4-Adamantanyl-1-{[4-(tert-butyl)phenyl]sulfonyl}piperazine

Cat. No.: B4282378
M. Wt: 416.6 g/mol
InChI Key: DXKPGAVUKLTUGB-UHFFFAOYSA-N
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Description

1-(1-Adamantyl)-4-[(4-tert-butylphenyl)sulfonyl]piperazine is a synthetic organic compound that features a piperazine ring substituted with an adamantyl group and a tert-butylphenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Adamantanyl-1-{[4-(tert-butyl)phenyl]sulfonyl}piperazine typically involves the following steps:

    Formation of the Adamantyl Group: The adamantyl group can be introduced through a Friedel-Crafts alkylation reaction using adamantane and a suitable alkylating agent.

    Sulfonylation: The tert-butylphenylsulfonyl group can be introduced by reacting tert-butylbenzene with a sulfonyl chloride in the presence of a base.

    Piperazine Ring Formation: The piperazine ring can be synthesized through a cyclization reaction involving appropriate diamines and dihalides.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(1-Adamantyl)-4-[(4-tert-butylphenyl)sulfonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed to remove the sulfonyl group or reduce other functional groups present.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydroxide, potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the piperazine ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in biochemical assays or as a probe in molecular biology.

    Medicine: Investigated for its potential therapeutic properties, such as antiviral or anticancer activity.

    Industry: Could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Adamantanyl-1-{[4-(tert-butyl)phenyl]sulfonyl}piperazine would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The adamantyl group could enhance the compound’s stability and bioavailability, while the sulfonyl group might influence its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    1-(1-Adamantyl)piperazine: Lacks the sulfonyl group, which might affect its chemical reactivity and biological activity.

    4-[(4-tert-Butylphenyl)sulfonyl]piperazine: Lacks the adamantyl group, which could influence its stability and pharmacokinetic properties.

Uniqueness

1-(1-Adamantyl)-4-[(4-tert-butylphenyl)sulfonyl]piperazine is unique due to the presence of both the adamantyl and sulfonyl groups, which confer distinct chemical and biological properties. The combination of these groups might enhance the compound’s stability, bioavailability, and specificity for certain molecular targets.

Properties

IUPAC Name

1-(1-adamantyl)-4-(4-tert-butylphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36N2O2S/c1-23(2,3)21-4-6-22(7-5-21)29(27,28)26-10-8-25(9-11-26)24-15-18-12-19(16-24)14-20(13-18)17-24/h4-7,18-20H,8-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXKPGAVUKLTUGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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